Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 2-(2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spiro heterocyclic compound characterized by a fused pyrazolo-oxazine core and a piperidine ring connected via a spiro junction. The compound features a 2-hydroxyphenyl substituent at position 2, a methoxy group at position 7, and an ethyl carboxylate group on the piperidine ring. Such substitutions influence solubility, stability, and interaction with biological targets, particularly in antimicrobial and central nervous system (CNS)-related applications .
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-3-31-23(29)26-13-11-24(12-14-26)27-19(17-8-6-10-21(30-2)22(17)32-24)15-18(25-27)16-7-4-5-9-20(16)28/h4-10,19,28H,3,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHXMSEFHZOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader family of spiro heterocycles, including pyrazolo-oxazines, pyrazolo-pyrimidines, and piperidine derivatives. Below is a detailed comparison with key analogs:
Structural Analogues
Key Observations :
- Bioactivity: The target compound exhibits superior antimicrobial activity (MIC: 50–250 μg/mL) compared to its indolinone-spiro analogs (MIC: 100–500 μg/mL), likely due to the 2-hydroxyphenyl group enhancing hydrogen bonding with microbial enzymes .
- Solubility: The ethyl carboxylate group improves aqueous solubility compared to non-polar substituents (e.g., cyclohexane in ), aligning with polarity-driven solubility principles .
- Synthetic Complexity: Piperidine-containing spiro compounds (target and ) require multi-step syntheses involving reductive amination or Ullmann coupling, whereas indolinone analogs are synthesized via microwave-assisted reactions .
Functional Group Impact
- 2-Hydroxyphenyl vs. 4-Chlorophenyl : The hydroxyl group in the target compound enables stronger hydrogen bonding and π-π stacking, critical for binding to bacterial DNA gyrase. In contrast, the 4-chlorophenyl group in increases lipophilicity but reduces polar interactions .
- Methoxy Group : The 7-methoxy substitution in the target compound and enhances metabolic stability by shielding the aromatic ring from oxidative degradation .
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